

Application Notes and Protocols for 2-Pyridin-4-ylquinoline-4-carbohydrazide

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Compound of Interest

Compound Name: 2-Pyridin-4-ylquinoline-4-carbohydrazide

Cat. No.: B1334312

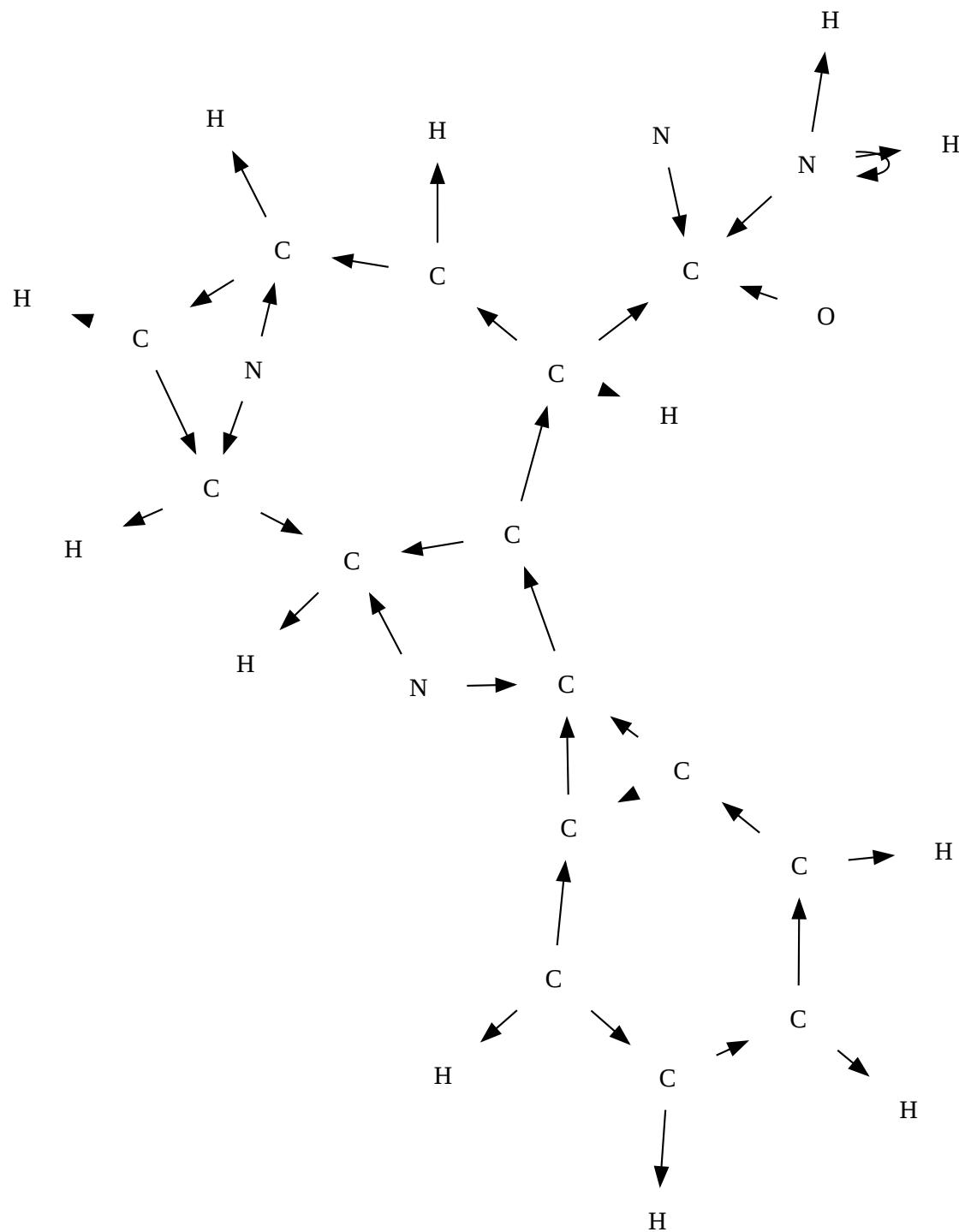
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Abstract

2-Pyridin-4-ylquinoline-4-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, its structural motifs—a quinoline core, a pyridine ring, and a carbohydrazide linker—are present in numerous biologically active compounds. Derivatives of pyridine-4-carbohydrazide (isoniazid) and various quinoline carbohydrazides have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.^{[1][2][3][4][5][6]} This document provides a comprehensive guide for the potential synthesis and biological evaluation of **2-Pyridin-4-ylquinoline-4-carbohydrazide**, drawing upon established protocols for structurally related compounds.

Chemical Structure

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Caption: Chemical structure of **2-Pyridin-4-ylquinoline-4-carbohydrazide**.

Hypothetical Synthesis Protocol

A plausible synthetic route to **2-Pyridin-4-ylquinoline-4-carbohydrazide** involves a multi-step process starting from commercially available precursors. The following is a generalized protocol based on standard organic chemistry methodologies for the synthesis of similar quinoline derivatives.

Caption: Hypothetical synthetic workflow for **2-Pyridin-4-ylquinoline-4-carbohydrazide**.

Materials:

- Isatin
- 4-Acetylpyridine
- Potassium hydroxide (KOH)
- Ethanol
- Sulfuric acid (H_2SO_4)
- Hydrazine hydrate
- Appropriate solvents for reaction and purification (e.g., ethanol, water, ethyl acetate)
- Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
- Purification supplies (silica gel for column chromatography, recrystallization solvents)
- Analytical instruments for characterization (NMR, Mass Spectrometry, IR)

Procedure:

- Synthesis of 2-Pyridin-4-ylquinoline-4-carboxylic acid (Pfitzinger Reaction):
 - In a round-bottom flask, dissolve isatin and an equimolar amount of 4-acetylpyridine in ethanol.

- Add a solution of potassium hydroxide (2-3 equivalents) in water.
- Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
- Filter the precipitate, wash with water, and dry under vacuum.
- Esterification to Ethyl 2-pyridin-4-ylquinoline-4-carboxylate:
 - Suspend the crude 2-pyridin-4-ylquinoline-4-carboxylic acid in ethanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-8 hours until TLC indicates the consumption of the starting material.
 - Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
 - Extract the ester product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude ester by column chromatography on silica gel.
- Hydrazinolysis to **2-Pyridin-4-ylquinoline-4-carbohydrazide**:
 - Dissolve the purified ethyl 2-pyridin-4-ylquinoline-4-carboxylate in ethanol.
 - Add an excess of hydrazine hydrate (5-10 equivalents).
 - Reflux the mixture for 8-16 hours. The product may precipitate out of the solution upon cooling.
 - Monitor the reaction by TLC.

- After completion, cool the mixture, and collect the precipitated product by filtration.
- Wash the solid with cold ethanol and dry to yield the final product, **2-Pyridin-4-ylquinoline-4-carbohydrazide**.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Activities and Experimental Protocols

Based on the activities of structurally similar compounds, **2-Pyridin-4-ylquinoline-4-carbohydrazide** could be screened for various biological effects. Below are detailed protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Quinoline and pyridine derivatives are known to exhibit anticancer activity through various mechanisms, including inhibition of kinases, induction of apoptosis, and cell cycle arrest.[3][7][8][9]

a) In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC_{50}).

Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
- Normal cell line for selectivity assessment (e.g., MCF-10A)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Multi-well spectrophotometer

Protocol:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Prepare a stock solution of **2-Pyridin-4-ylquinoline-4-carbohydrazide** in DMSO and make serial dilutions in the culture medium.
- Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 μ M) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

b) Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[10]

Materials:

- Propidium Iodide (PI)
- RNase A

- Ice-cold 70% Ethanol
- PBS
- Flow cytometer

Protocol:

- Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.
- Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
- Centrifuge the fixed cells and wash the pellet with PBS.
- Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
- Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.
- Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

c) Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

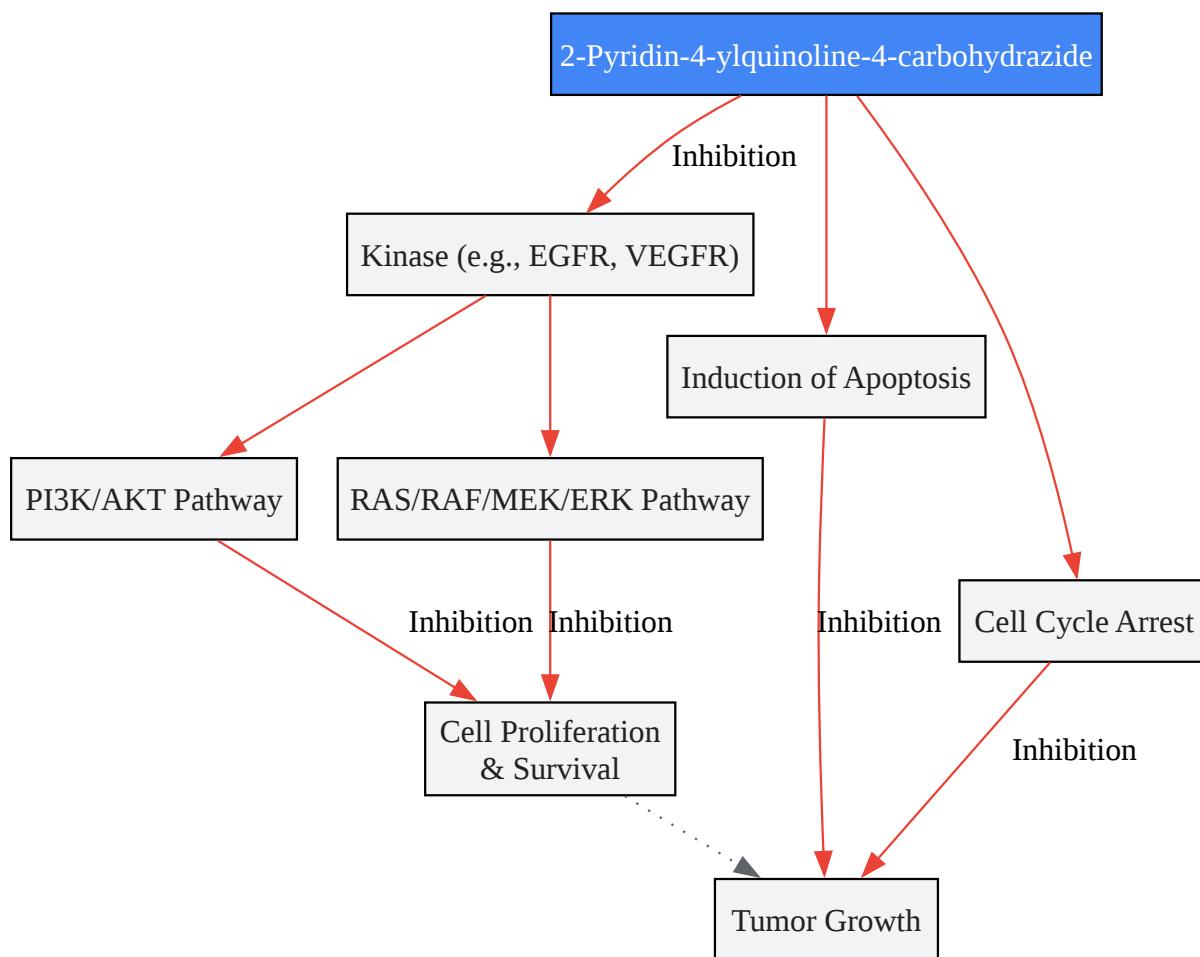
- Annexin V-FITC Apoptosis Detection Kit
- PBS
- Flow cytometer

Protocol:

- Treat cells as described for the cell cycle analysis.

- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the samples by flow cytometry within one hour.

Potential Anticancer Signaling Pathway



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Caption: Potential anticancer mechanism of action.

Antimicrobial Activity

Pyridine-4-carbohydrazide is the core of the antitubercular drug isoniazid, and many of its derivatives exhibit broad-spectrum antimicrobial activity.[\[1\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)

a) Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) and/or fungal strains (e.g., *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microplates
- Spectrophotometer or microplate reader

Protocol:

- Prepare a standardized inoculum of the microorganism.
- In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
- Add the microbial inoculum to each well.
- Include a positive control (microorganism without compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of the compound that kills the microorganism.

Protocol:

- Following the MIC determination, take an aliquot from each well that showed no visible growth.
- Spread the aliquot on an agar plate.
- Incubate the plates at 37°C for 24-48 hours.
- The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.

Anti-inflammatory Activity

Many heterocyclic compounds, including quinoline derivatives, have demonstrated anti-inflammatory properties.[\[4\]](#)[\[6\]](#)[\[13\]](#)[\[14\]](#)

a) In Vitro Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Lipopolysaccharide (LPS)
- Griess Reagent
- Complete cell culture medium

Protocol:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with different concentrations of the compound for 1 hour.

- Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
- Collect the cell culture supernatant.
- Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
- Calculate the percentage of NO inhibition compared to the LPS-treated control.

b) In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess acute anti-inflammatory activity.

Materials:

- Wistar rats or Swiss albino mice
- Carrageenan solution (1% in saline)
- Plethysmometer
- Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

- Fast the animals overnight with free access to water.
- Administer the test compound orally or intraperitoneally at different doses.
- After 30-60 minutes, inject carrageenan into the sub-plantar region of the right hind paw.
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary

As no experimental data for **2-Pyridin-4-ylquinoline-4-carbohydrazide** is currently available, the following tables are templates for summarizing potential experimental outcomes.

Table 1: In Vitro Anticancer Activity (IC₅₀ in μ M)

Cell Line	Compound IC ₅₀ (μ M)	Doxorubicin IC ₅₀ (μ M)
MCF-7	Data to be determined	Reference value
A549	Data to be determined	Reference value
HCT116	Data to be determined	Reference value
MCF-10A	Data to be determined	Reference value

Table 2: Antimicrobial Activity (MIC in μ g/mL)

Microorganism	Compound MIC (μ g/mL)	Standard Drug MIC (μ g/mL)
S. aureus	Data to be determined	Reference value
E. coli	Data to be determined	Reference value
C. albicans	Data to be determined	Reference value

Table 3: In Vivo Anti-inflammatory Activity (% Inhibition of Edema)

Treatment Group	Dose (mg/kg)	% Inhibition at 3h
Vehicle Control	-	0%
Compound	Dose 1	Data to be determined
Compound	Dose 2	Data to be determined
Indomethacin	10	Reference value

Conclusion

While **2-Pyridin-4-ylquinoline-4-carbohydrazide** remains an understudied compound, its structural components suggest a high potential for biological activity. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this molecule. Further *in vitro* and *in vivo* studies are necessary to elucidate its specific mechanisms of action and to establish its profile as a potential drug candidate.

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